Methyl 2-Phenoxycinnamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl (E)-3-(2-phenoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-18-16(17)12-11-13-7-5-6-10-15(13)19-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ |
InChI Key |
PLNJOZNOBZSKKP-VAWYXSNFSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 2 Phenoxycinnamate and Analogues
Esterification Pathways in Methyl 2-Phenoxycinnamate Synthesis
The final step in the synthesis of this compound is often the esterification of 2-phenoxycinnamic acid. This transformation can be achieved through several distinct routes, each with its own set of advantages and specific applications.
Direct Esterification Techniques
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. The Fischer-Speier esterification is a classic and widely used method for synthesizing cinnamate (B1238496) esters. sapub.orgapsu.edusapub.org This acid-catalyzed reaction typically involves heating the carboxylic acid (2-phenoxycinnamic acid) with an excess of the alcohol (methanol) and a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the ester product. sapub.orgsapub.org
Recent advancements have focused on developing more environmentally benign and reusable catalysts. Heteropolyacids, such as H₆P₂W₁₈O₆₂·24H₂O, have been employed as efficient catalysts for the direct esterification of cinnamic acids with phenols, demonstrating high yields without the need for stoichiometric activation of the carboxylic acid. researchgate.net Borane catalysts, like B(C₆F₅)₃, have also been shown to effectively catalyze the Fischer esterification of cinnamic acids with methanol (B129727). beilstein-journals.org Furthermore, solid acid catalysts, including macroporous polymeric acid catalysts, offer the advantage of easy separation and recyclability, enabling direct esterification at moderate temperatures without the need for water removal. organic-chemistry.org
| Catalyst Type | Example Catalyst | Key Features |
| Mineral Acid | Sulfuric Acid (H₂SO₄) | Traditional, strong acid catalyst; often requires excess alcohol. sapub.org |
| Borane Catalyst | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Lewis acid catalyst for Fischer esterification. beilstein-journals.org |
| Heteropolyacid | H₆P₂W₁₈O₆₂·24H₂O | High-yielding, reusable, and environmentally friendly. researchgate.net |
| Solid Acid | Macroporous Polymeric Acid | Enables reaction without water removal; easily recyclable. organic-chemistry.org |
Transesterification Processes
Transesterification is a powerful method for converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This process is particularly useful for producing this compound if a different alkyl ester of 2-phenoxycinnamic acid is more readily available. The reaction is an equilibrium process that can be driven to completion by using a large excess of methanol or by removing the alcohol byproduct. wikipedia.org
Both acid and base catalysts can be employed for transesterification. wikipedia.org Basic catalysts, such as sodium methoxide, are effective, with the reaction proceeding through nucleophilic attack of the alkoxide on the ester carbonyl. masterorganicchemistry.com Modern organocatalysts, including N-heterocyclic carbenes (NHCs), have emerged as highly efficient promoters for transesterification reactions under mild conditions. beilstein-journals.org Metal-based catalysts, such as those involving zinc clusters, have also been developed for efficient transesterification of various functionalized substrates. beilstein-journals.org
| Catalyst System | Reactants | Product | Key Features |
| Base Catalyst (e.g., NaOCH₃) | Alkyl 2-Phenoxycinnamate + Methanol | This compound | Common, effective method. masterorganicchemistry.com |
| N-Heterocyclic Carbene (NHC) | Alkyl 2-Phenoxycinnamate + Methanol | This compound | Organocatalytic, mild conditions. beilstein-journals.org |
| Zinc Cluster | Alkyl 2-Phenoxycinnamate + Methanol | This compound | Mild conditions, tolerates various functional groups. beilstein-journals.org |
Activated Carboxylic Acid Derivative Routes
To circumvent the often harsh conditions of direct esterification, 2-phenoxycinnamic acid can be converted into a more reactive derivative prior to reaction with methanol. A common strategy is the formation of an acyl chloride by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 2-phenoxycinnamoyl chloride can then readily react with methanol, often in the presence of a mild base like pyridine (B92270), to yield the methyl ester.
Alternatively, the carboxylic acid can be activated using coupling reagents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for forming esters, even from sterically hindered alcohols. apsu.eduorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org Other carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also widely used and produce a water-soluble urea (B33335) byproduct, simplifying purification. apsu.eduanalis.com.my
| Activation Method | Reagents | Intermediate | Key Features |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 2-Phenoxycinnamoyl chloride | Highly reactive intermediate, rapid reaction with methanol. |
| Steglich Esterification | DCC, DMAP | O-acylisourea | Mild conditions, suitable for sensitive substrates. organic-chemistry.orgrsc.org |
| EDC Coupling | EDC, DMAP/HOBt | Activated ester | Water-soluble urea byproduct simplifies workup. apsu.eduanalis.com.my |
Carbon-Carbon Bond Formation Strategies for the Cinnamate Skeleton
The synthesis of the cinnamate backbone itself is a critical aspect of preparing this compound. These methods establish the characteristic α,β-unsaturated ester moiety through carbon-carbon bond formation.
Knoevenagel Condensation Approaches for Cinnamate Precursors
The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com To synthesize a 2-phenoxycinnamate precursor, this reaction would typically involve the condensation of 2-phenoxybenzaldehyde (B49139) with an active methylene compound like diethyl malonate or ethyl cyanoacetate. wikipedia.orgalfa-chemistry.com The reaction is generally catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. wikipedia.orgdcu.ie
The initial condensation product can then be further manipulated. For instance, when malonic acid is used in the presence of pyridine (the Doebner modification), the condensation is often followed by decarboxylation to directly yield the α,β-unsaturated carboxylic acid (2-phenoxycinnamic acid), which can then be esterified as described above. wikipedia.org This approach is a cornerstone in the synthesis of various substituted cinnamic acids and their esters. alfa-chemistry.com
| Carbonyl Component | Active Methylene Compound | Catalyst | Typical Product |
| 2-Phenoxybenzaldehyde | Diethyl Malonate | Piperidine | Diethyl 2-(2-phenoxybenzylidene)malonate |
| 2-Phenoxybenzaldehyde | Malonic Acid | Pyridine/Piperidine (Doebner) | 2-Phenoxycinnamic acid wikipedia.org |
| 2-Phenoxybenzaldehyde | Ethyl Cyanoacetate | Basic catalyst | Ethyl 2-cyano-3-(2-phenoxyphenyl)acrylate alfa-chemistry.com |
Horner-Wadsworth-Emmons Olefination in Cinnamate Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. wikipedia.orgconicet.gov.ar This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this pathway would utilize the reaction between 2-phenoxybenzaldehyde and the carbanion generated from a phosphonate ester, such as trimethyl phosphonoacetate.
A key advantage of the HWE reaction is its high stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org The reaction is typically carried out by deprotonating the phosphonate with a suitable base (e.g., NaH, NaOMe, K₂CO₃) to form the nucleophilic carbanion, which then adds to the aldehyde. organic-chemistry.orgchemeducator.org The resulting dialkylphosphate byproduct is water-soluble, which greatly simplifies the purification of the final product compared to the traditional Wittig reaction. organic-chemistry.org Green chemistry approaches have been developed, for instance, using potassium carbonate as a base in an aqueous medium. chemeducator.org
| Aldehyde | Phosphonate Reagent | Base | Key Features |
| 2-Phenoxybenzaldehyde | Trimethyl phosphonoacetate | NaH, NaOMe | High (E)-selectivity, water-soluble byproduct. organic-chemistry.org |
| Aromatic Aldehydes | Triethyl phosphonoacetate | K₂CO₃ | Green method using microwave irradiation. nih.gov |
| Aromatic Aldehydes | Trimethyl phosphonoacetate | K₂CO₃ (in water) | Rapid, environmentally benign conditions. chemeducator.org |
Heck Reaction and Palladium-Catalyzed Cross-Couplings for Aryl-Alkene Linkages
The formation of the carbon-carbon double bond in the cinnamate backbone is a critical step that can be efficiently achieved using palladium-catalyzed cross-coupling reactions. The Heck reaction, in particular, stands out as a powerful method for this purpose. numberanalytics.comwikipedia.org
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org For the synthesis of a cinnamate ester, this typically involves reacting an aryl halide with an acrylate (B77674) ester, such as methyl acrylate. The reaction mechanism is generally understood to proceed through a catalytic cycle involving a Pd(0)/Pd(II) species. numberanalytics.comlumenlearning.com The key steps are:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex. numberanalytics.com
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-Aryl bond.
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the substituted alkene product and a palladium-hydride species. This step generally favors the formation of the more stable trans (E) isomer. organic-chemistry.org
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.
The versatility of the Heck reaction has been enhanced by the development of various catalyst systems, including those that are phosphine-free or employ specialized ligands like dialkylbiarylphosphines to improve efficiency and substrate scope. organic-chemistry.orgcam.ac.uk Recent advancements focus on creating more sustainable protocols, for instance, by using water as a solvent or employing microwave irradiation to accelerate the reaction. organic-chemistry.orgmdpi.com
Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions can also be envisioned for constructing the aryl-alkene scaffold. For example, a Suzuki coupling could be employed by reacting an arylboronic acid with a halo-acrylate derivative. lumenlearning.com
| Reaction | Aryl Component | Alkene Component | Catalyst System | Base | Solvent | Key Feature |
| Heck Reaction | Aryl iodide, bromide, or triflate | Methyl acrylate | Pd(OAc)₂, PdCl₂ with or without phosphine (B1218219) ligands | Organic or inorganic base (e.g., Et₃N, K₂CO₃) | DMF, Acetonitrile, Water | High trans selectivity. organic-chemistry.org |
| Suzuki Coupling | Arylboronic acid | Methyl 2-bromoacrylate | Pd(PPh₃)₄, Pd(OAc)₂ with ligands | Base (e.g., Na₂CO₃, K₃PO₄) | Toluene, Dioxane, Water | Tolerates a wide range of functional groups. lumenlearning.com |
| Stille Coupling | Arylstannane | Methyl 2-bromoacrylate | Pd(PPh₃)₄ | N/A | THF, Toluene | Mild conditions, but involves toxic organotin reagents. |
Introduction of the Phenoxy Moiety
Following the construction of the cinnamate framework, the introduction of the phenoxy group at the α-carbon (C2 position) is the next key transformation. This is typically accomplished through nucleophilic substitution reactions where a phenol (B47542) or phenoxide acts as the nucleophile. The choice of method depends on the available starting material, such as a methyl 2-hydroxycinnamate or a methyl 2-halocinnamate.
Phenol Etherification Reactions (e.g., Ullmann, Mitsunobu, SNAr)
Several classic and modern organic reactions are available for the formation of the crucial aryl ether bond.
Ullmann Condensation: The Ullmann condensation is a long-established method for forming diaryl ethers, involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst. synarchive.com In the context of this compound synthesis, this would involve reacting a methyl 2-halocinnamate with phenol. Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.org Modern protocols have significantly improved the reaction's scope and mildness through the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands like diamines or phenanthroline, which facilitate the catalytic cycle at lower temperatures. wikipedia.orgrug.nl The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org
Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and often stereospecific route to ethers from alcohols. wikipedia.org To synthesize this compound via this method, a precursor such as methyl 2-hydroxycinnamate would be reacted with phenol. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The alcohol is converted in situ into a good leaving group (an oxyphosphonium salt), which is then displaced by the nucleophilic phenol. organic-chemistry.org A key feature of the Mitsunobu reaction is that the displacement occurs via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol's carbon center. wikipedia.org This is particularly important for stereoselective synthesis.
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is another pathway for forming the phenoxy ether linkage. This reaction involves the attack of a nucleophile (phenoxide) on an aryl ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group (such as a halide). For this reaction to be feasible in synthesizing this compound, the precursor would be a methyl 2-halocinnamate where the cinnamate system itself provides sufficient electron-withdrawing character to activate the α-carbon for nucleophilic attack. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex. kchem.orgnih.gov
| Reaction | Substrate 1 | Substrate 2 | Key Reagents | Typical Catalyst | Mechanism Highlight |
| Ullmann Condensation | Methyl 2-halocinnamate | Phenol | Base (e.g., K₂CO₃) | Copper (Cu) powder or Cu(I) salt | Copper-catalyzed nucleophilic substitution. synarchive.comwikipedia.org |
| Mitsunobu Reaction | Methyl 2-hydroxycinnamate | Phenol | PPh₃, DEAD or DIAD | N/A (Stoichiometric reagents) | SN2 displacement with inversion of configuration. wikipedia.orgorganic-chemistry.org |
| SNAr | Activated Methyl 2-halocinnamate | Phenoxide | Base to form phenoxide | N/A | Addition-elimination via Meisenheimer complex. kchem.org |
Stereoselective Synthesis of this compound
Achieving stereocontrol is a fundamental goal in modern organic synthesis. For this compound, this pertains to the configuration of the C=C double bond (E/Z isomerism) and potentially a chiral center at the α-carbon (C2).
The geometry of the double bond is often established during its formation. As mentioned, the Heck reaction typically exhibits a high preference for the trans or E-isomer, which is the thermodynamically more stable product. organic-chemistry.org Other olefination reactions, such as the Julia-Kocienski olefination, can also be tuned to provide high stereoselectivity for trans-alkenes. organic-chemistry.org
If the α-carbon becomes a stereocenter, controlling its configuration is crucial. The Mitsunobu reaction is an excellent tool for this purpose. nih.gov Starting with an enantiomerically pure methyl 2-hydroxycinnamate, the reaction with phenol will proceed with a predictable inversion of configuration at the C2 position, allowing for the synthesis of a specific enantiomer of the target molecule. wikipedia.orgorganic-chemistry.org Palladium-catalyzed carboetherification reactions have also been developed for the stereoselective construction of heterocycles, and similar principles could be applied to the synthesis of acyclic ethers. nih.gov The stereoselectivity in such reactions is often dictated by the choice of chiral ligands attached to the metal catalyst. cam.ac.uk
| Method | Stereochemical Control | Mechanism/Principle | Research Finding |
| Heck Reaction | C=C double bond geometry (E vs Z) | Syn-carbopalladation followed by syn-β-hydride elimination. | Generally provides high selectivity for the E (trans) isomer. organic-chemistry.org |
| Mitsunobu Reaction | Configuration of α-carbon (C2) | SN2 nucleophilic attack on an activated alcohol. | Proceeds with clean inversion of stereochemistry at the reacting center. wikipedia.orgnih.gov |
| Asymmetric Catalysis | Configuration of α-carbon (C2) | Use of a chiral catalyst/ligand system. | Pd-catalyzed reactions using chiral phosphine ligands can induce high diastereoselectivity. cam.ac.uknih.gov |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, minimizing energy use, and employing safer substances. labmanager.com These principles can be applied to the various synthetic steps toward this compound.
Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or chlorinated hydrocarbons. wikipedia.orglabmanager.com Green approaches seek to replace these with safer alternatives. For instance, performing Heck reactions in water or bio-based solvents like ethanol (B145695) or 2-methyl-tetrahydrofuran reduces environmental impact. organic-chemistry.orgresearchgate.net Ionic liquids have also been explored as recyclable media for coupling reactions. wikipedia.orgorientjchem.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. Developing highly efficient and reusable catalysts for reactions like the Heck and Ullmann couplings minimizes waste. For example, immobilizing a palladium catalyst on a solid support (like silica (B1680970) gel) allows for easy separation and recycling, preventing contamination of the product with heavy metals. wikipedia.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Mitsunobu, while effective, suffer from poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine oxide and reduced azodicarboxylate byproducts. organic-chemistry.org Developing catalytic versions or alternative routes with higher atom economy is a key green chemistry goal.
| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit |
| Safer Solvents | Use of DMF, Toluene, or Dichloromethane (DCM). labmanager.com | Use of Water, Ethanol, or 2-MeTHF. researchgate.net | Reduced toxicity and environmental pollution. |
| Energy Efficiency | Conventional heating under reflux for several hours. | Microwave or ultrasound irradiation. nih.gov | Drastic reduction in reaction time and energy use. |
| Catalyst Use | Stoichiometric copper in Ullmann reaction. wikipedia.org | Catalytic (mol%) amounts of Pd or Cu; recyclable catalysts. wikipedia.orgorganic-chemistry.org | Reduced metal waste and cost. |
| Waste Prevention | Reactions with stoichiometric byproducts (e.g., Mitsunobu). | Catalytic reactions or one-pot syntheses. labmanager.com | Higher atom economy and less waste to treat or dispose of. |
Chemical Reactivity and Transformation Studies of Methyl 2 Phenoxycinnamate
Electrophilic and Nucleophilic Reactions of the Cinnamate (B1238496) Double Bond
The carbon-carbon double bond in the cinnamate backbone is a primary site for chemical reactions. Its reactivity is influenced by the attached phenyl group and the electron-withdrawing methyl ester group, which polarize the bond and make it susceptible to attack by both electrophiles and nucleophiles.
The double bond of cinnamate esters can undergo addition reactions with a variety of reagents. Electrophilic additions are common reactions for alkenes. In the case of Methyl 2-Phenoxycinnamate, the presence of the electron-withdrawing ester group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, reactions with strong electrophiles can still occur. For instance, halogenation with bromine (Br₂) would be expected to proceed, potentially forming a dibromo adduct across the double bond. The reaction with hydrogen halides (H-X) would likely follow Markovnikov's rule, with the hydrogen atom adding to the carbon atom further from the ester group.
Nucleophilic additions, specifically Michael additions, are also characteristic of α,β-unsaturated carbonyl compounds. The β-carbon of the cinnamate double bond is electrophilic due to conjugation with the ester carbonyl group. Therefore, it is susceptible to attack by soft nucleophiles.
Table 1: Illustrative Examples of Potential Addition Reactions
| Reactant | Product Type | General Conditions |
|---|---|---|
| H₂/Pd-C | Dihydrocinnamate derivative | Catalytic hydrogenation |
| Br₂ | Dibromoalkane | Room temperature |
| HBr | Bromoalkane | Acidic conditions |
| R₂CuLi | 1,4-addition product | Ether solvent |
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The double bond of this compound can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile.
In Diels-Alder reactions, a type of [4+2] cycloaddition, the electron-deficient double bond of the cinnamate can react with electron-rich dienes. The stereochemistry of the resulting cyclohexene (B86901) derivative would be controlled by the geometry of the starting cinnamate and the diene.
[2+2] cycloadditions, often photochemically induced, can occur between the cinnamate double bond and another alkene to form cyclobutane (B1203170) derivatives. The regiochemistry and stereochemistry of these reactions can be complex. Furthermore, 1,3-dipolar cycloadditions with species like azides or nitrones can lead to the formation of five-membered heterocyclic rings.
Reactivity of the Ester Functionality
The methyl ester group is another key reactive site in this compound. It can undergo nucleophilic acyl substitution, a class of reactions that includes hydrolysis, transesterification, and reduction.
Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible and proceeds via a nucleophilic addition-elimination mechanism. Acid-catalyzed hydrolysis is a reversible process.
Transesterification, the conversion of one ester to another, is an equilibrium process that can be catalyzed by either an acid or a base. To drive the reaction to completion, a large excess of the new alcohol is often used as the solvent. The kinetics of transesterification can be modeled using mechanisms such as the Ping Pong Bi Bi mechanism, particularly in biocatalytic systems.
Table 2: General Kinetic Parameters for Ester Reactions (Illustrative)
| Reaction | Catalyst | Typical Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|
| Base-catalyzed Hydrolysis | NaOH | Varies with concentration and temperature | ~50-70 kJ/mol |
| Acid-catalyzed Hydrolysis | H₂SO₄ | Varies with acid strength and temperature | ~60-80 kJ/mol |
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. This reduction would also likely reduce the carbon-carbon double bond. A patent describes a reduction process for a related compound, methyl [2-chloro-5-(trifluoromethyl)phenoxy]cinnamate, yielding the corresponding alcohol.
Selective reduction of the ester in the presence of the alkene might be achievable using specific reagents or by first protecting the double bond. Alternatively, reducing agents like diisobutylaluminium hydride (DIBAL-H) can, under controlled temperature, reduce the ester to an aldehyde.
Aromatic Ring Functionalization and Derivatization
This compound possesses two distinct aromatic rings: the phenyl ring directly attached to the double bond and the phenoxy ring connected via an ether linkage. Both can undergo electrophilic aromatic substitution, but their reactivity and the orientation of substitution will differ.
The phenoxy group is an activating, ortho-, para-directing group due to the electron-donating character of the oxygen atom. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the ortho and para positions of the phenoxy ring.
The phenyl ring attached to the cinnamate system is deactivated by the electron-withdrawing nature of the α,β-unsaturated ester. This makes electrophilic substitution on this ring more difficult and would direct incoming electrophiles to the meta position. Functionalization of aromatic rings is a cornerstone of pharmaceutical design.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product on Phenoxy Ring | Expected Major Product on Phenyl Ring |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Ortho/Para-nitro substitution | Meta-nitro substitution |
| Bromination | Br₂/FeBr₃ | Ortho/Para-bromo substitution | Meta-bromo substitution |
Electrophilic Aromatic Substitution Patterns on the Phenoxy Ring
The phenoxy group in this compound contains an aryl ether linkage where the oxygen atom is directly attached to a benzene (B151609) ring. This oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+M effect). This effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring "activated" towards electrophilic attack compared to unsubstituted benzene. vedantu.comshaalaa.comwikipedia.orgdoubtnut.com
Although the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is generally dominant for alkoxy groups, dictating the regiochemical outcome of the substitution. wikipedia.org Consequently, the phenoxy group is an ortho-, para-director for electrophilic aromatic substitution. vedantu.comshaalaa.com The incoming electrophile will preferentially attack the positions ortho and para to the ether linkage.
However, the entire substituent attached to the phenoxy ring, -C(C(Ph)=CHCOOCH₃), is electron-withdrawing in nature. This may slightly deactivate the ring compared to a simple alkoxybenzene like anisole, but the directing effect of the oxygen atom remains the controlling factor for regioselectivity. Studies on similar structures, such as phenoxyacetic acid, have shown that electrophilic substitution, like chlorination, proceeds to yield ortho- and para-substituted products, confirming the directing influence of the ether oxygen. mdpi.com
Typical electrophilic aromatic substitution reactions would be expected to yield a mixture of ortho- and para-isomers, with the para-isomer often being favored due to reduced steric hindrance compared to the ortho positions.
| Reaction | Electrophile (E+) | Major Products | Predicted Ratio (ortho:para) |
|---|---|---|---|
| Nitration | NO₂⁺ | Methyl 2-(2-nitrophenoxy)cinnamate & Methyl 2-(4-nitrophenoxy)cinnamate | ~30-40% : ~60-70% |
| Halogenation (Bromination) | Br⁺ | Methyl 2-(2-bromophenoxy)cinnamate & Methyl 2-(4-bromophenoxy)cinnamate | ~10% : ~90% |
| Friedel-Crafts Acylation | RCO⁺ | Methyl 2-(4-acylphenoxy)cinnamate | Mainly para due to steric hindrance |
Modification of the Phenoxy Group
Beyond substitution on the aromatic ring, the phenoxy group itself can be chemically modified, primarily through the cleavage of the aryl ether C-O bond. This is a challenging transformation due to the high bond energy of the sp² C-O bond.
Catalytic transfer hydrogenolysis is one effective method for cleaving such bonds. Studies on diphenyl ether, a structurally similar compound, have demonstrated that catalysts like ruthenium nanoparticles supported on zeolites (e.g., Ru/N-HZSM-5) can facilitate C-O bond cleavage under relatively mild conditions (e.g., 170 °C) using a hydrogen source like isopropanol. rsc.org This process typically involves the hydrogenation of the aromatic ring prior to or concurrently with the C-O bond scission, yielding products like phenol (B47542) and cyclohexanol. rsc.orgresearchgate.net
Another approach involves palladium-based catalysts. Bifunctional Pd/HY zeolite catalysts have been used for the conversion of diphenyl ether, where partial hydrogenation of one of the aromatic rings is a crucial preliminary step to facilitate the subsequent C-O bond cleavage. researchgate.net
Biocatalytic methods also exist for the degradation of aryl ethers. Certain bacterial strains, such as Sphingomonas sp., can utilize diphenyl ether as a carbon source by cleaving the ether linkage through a 1,2-dioxygenation mechanism, which produces intermediates like phenol and catechol. nih.govnih.gov
| Method | Reagents/Catalyst | Primary Transformation | Potential Products from this compound |
|---|---|---|---|
| Catalytic Transfer Hydrogenolysis | Ru/N-HZSM-5, Isopropanol | C-O Bond Cleavage | Phenol, Methyl Cinnamate derivatives |
| Catalytic Hydrogenolysis | Pd/HY Zeolite, H₂ | C-O Bond Cleavage | Phenol, Cyclohexanol, Methyl Cinnamate derivatives |
| Biodegradation | Sphingomonas sp. | Dioxygenation and C-O Bond Cleavage | Phenol, Catechol |
Radical Reaction Pathways
This compound possesses several sites susceptible to radical reactions, most notably the α,β-unsaturated system of the cinnamate moiety. Radical addition to α,β-unsaturated esters is a well-studied transformation.
The addition of a radical species (R•) typically occurs at the β-carbon of the Michael acceptor, which is the carbon atom of the double bond further from the ester group. nih.gov This regioselectivity is due to the formation of a more stabilized α-carbonyl radical intermediate. Computational and experimental studies on methyl cinnamate have shown that alkyl radical additions proceed with high selectivity for the conjugate (1,4-addition) pathway. nih.govrsc.orgresearchgate.net
For instance, in radical copolymerization reactions involving methyl cinnamate, radicals generated from monomers like styrene (B11656) or methyl acrylate (B77674) predominantly attack the β-vinyl carbon of the cinnamate. nih.gov The resulting radical is stabilized by the adjacent phenyl group and the ester functionality.
Another potential radical pathway involves the phenoxy group itself. Under conditions that promote homolysis, a phenoxyl radical could be formed. Phenoxyl radicals are known to be strong electron-withdrawing groups, which can significantly alter the reactivity of the molecule. nih.govnih.gov While less common than reactions at the alkene, the formation of a phenoxyl radical could facilitate subsequent transformations, such as nucleophilic aromatic substitution, at other positions on that ring. nih.gov
| Reaction Type | Initiator/Radical Source | Primary Site of Attack | Key Radical Intermediate |
|---|---|---|---|
| Radical Addition | AIBN, Peroxides (e.g., R•) | β-carbon of the alkene | Stabilized α-carbonyl radical |
| Photoredox Catalyzed Addition | Photocatalyst, Light (e.g., •CH(CN)CO₂Et) | β-carbon of the alkene | Stabilized α-carbonyl radical |
| Phenoxyl Radical Formation | Oxidants, Light | Phenoxy O-H (if hydrolyzed) or C-H | Phenoxyl radical |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
Selectivity is a critical aspect of the reactivity of a multifunctional molecule like this compound, which contains two distinct phenyl rings, an ether linkage, an ester, and a carbon-carbon double bond.
Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. wikipedia.orgnumberanalytics.com
Electrophilic Attack : In electrophilic reactions, the phenoxy-substituted ring is significantly more activated than the phenyl ring of the cinnamate moiety. Therefore, electrophilic aromatic substitution will occur chemoselectively on the phenoxy ring.
Radical Attack : Radical reagents will preferentially attack the electron-deficient C=C double bond (Michael acceptor) over the aromatic rings, which are less reactive towards typical radical additions. nih.gov
Nucleophilic Attack : Hard nucleophiles will typically attack the ester carbonyl carbon, while soft nucleophiles are more likely to undergo conjugate addition at the β-carbon of the alkene.
Regioselectivity defines the preferential reaction at one position over another within a functional group. masterorganicchemistry.com
Electrophilic Aromatic Substitution : As detailed in section 3.3.1, these reactions are highly regioselective, yielding ortho- and para-substituted products on the phenoxy ring. shaalaa.comdoubtnut.com
Radical Addition : The addition of radicals to the cinnamate double bond is regioselective for the β-position, leading to the formation of a thermodynamically more stable radical intermediate. rsc.orgresearchgate.net
Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com
The C=C double bond in this compound is typically in the more stable E-configuration. Reactions at this double bond can create new stereocenters at the α and β positions. The approach of the reagent can be influenced by the existing bulky groups, leading to diastereoselective outcomes.
For example, photosensitized [2+2] cycloadditions of cinnamates are known to exhibit diastereoselectivity, which can be influenced by the reaction medium. nih.gov Similarly, reactions like epoxidation or dihydroxylation of the alkene would be expected to proceed with some degree of diastereoselectivity, controlled by the steric environment of the substrate.
| Reaction Type | Chemoselectivity | Regioselectivity | Stereoselectivity |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Phenoxy ring over Cinnamate phenyl ring | ortho- and para- positions | N/A (on achiral products) |
| Radical Addition to Alkene | Alkene over aromatic rings | β-carbon | Potential for diastereoselectivity at new α,β-stereocenters |
| Conjugate Nucleophilic Addition | Alkene over ester carbonyl (soft nucleophiles) | β-carbon | Potential for diastereoselectivity at new α,β-stereocenters |
Advanced Spectroscopic and Analytical Characterization of Methyl 2 Phenoxycinnamate
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's exact mass and, consequently, its elemental formula. This capability distinguishes it from low-resolution MS, which provides only the nominal (integer) mass.
For Methyl 2-Phenoxycinnamate, the molecular formula is C₁₆H₁₄O₃. The theoretical exact mass can be calculated using the masses of the most abundant isotopes:
¹²C = 12.000000 amu
¹H = 1.007825 amu
¹⁶O = 15.994915 amu
Calculated Exact Mass of C₁₆H₁₄O₃: (16 * 12.000000) + (14 * 1.007825) + (3 * 15.994915) = 254.094295 amu
An HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ very close to this calculated value (e.g., 254.0943 ± 0.0013 for 5 ppm accuracy). This high level of precision provides unambiguous confirmation of the elemental formula, C₁₆H₁₄O₃, and serves as a critical piece of evidence for the compound's identity.
Fragmentation Pathway Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS
Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound by analyzing its fragmentation patterns under different ionization conditions.
Electron Ionization (EI) MS: In EI-MS, the high-energy electron beam (typically 70 eV) induces fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of this compound (Molecular Weight: 240.28 g/mol ) is predicted to proceed through several key pathways initiated by the formation of the molecular ion (M⁺•) at m/z 240.
Loss of a Methoxy (B1213986) Radical: A common fragmentation for methyl esters is the cleavage of the methoxy group, leading to the formation of a stable acylium ion.
M⁺• (m/z 240) → [M - •OCH₃]⁺ (m/z 209)
Ether Bond Cleavage: The C-O bond of the phenoxy group can cleave, resulting in the loss of a phenoxy radical or a phenol (B47542) molecule.
M⁺• (m/z 240) → [M - •OC₆H₅]⁺ (m/z 147)
Formation of Aromatic Cations: Fragmentation of the aromatic rings can lead to the formation of the highly stable phenyl cation or tropylium ion.
[C₆H₅]⁺ (m/z 77)
[C₇H₇]⁺ (m/z 91)
Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺ (m/z 241), with minimal initial fragmentation. Tandem MS (MS/MS) is then used to induce and analyze fragmentation by collision-induced dissociation (CID). This process involves the loss of small, stable neutral molecules.
Neutral Loss of Methanol (B129727): The protonated ester can readily eliminate a molecule of methanol.
[M+H]⁺ (m/z 241) → [M+H - CH₃OH]⁺ (m/z 209)
Neutral Loss of Phenol: Cleavage of the protonated ether linkage can result in the loss of a neutral phenol molecule.
[M+H]⁺ (m/z 241) → [M+H - C₆H₅OH]⁺ (m/z 147)
The table below summarizes the predicted key fragments for this compound in both EI and ESI mass spectrometry.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Predicted Lost Neutral/Radical | Fragment Structure/Name |
|---|---|---|---|---|
| EI | 240 | 209 | •OCH₃ | Acylium Ion |
| EI | 240 | 147 | •OC₆H₅ | Cinnamate-derived Cation |
| EI | 240 | 77 | - | Phenyl Cation |
| ESI-MS/MS | 241 | 209 | CH₃OH | Protonated Acylium Species |
| ESI-MS/MS | 241 | 147 | C₆H₅OH | Protonated Cinnamate-derived Species |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis
To analyze this compound within complex mixtures or to assess its purity, mass spectrometry is coupled with chromatographic separation techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. This compound is expected to be amenable to GC analysis. The gas chromatograph separates the compound from other volatile components in a mixture based on their boiling points and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, which serves as a detector, providing mass spectra (typically EI) for definitive identification based on its retention time and fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally labile compounds. researchgate.net For purity assessment, a sample of this compound is separated using high-performance liquid chromatography (HPLC). The eluent is then introduced into an ESI or Atmospheric Pressure Chemical Ionization (APCI) source. This technique allows for the detection of the protonated molecule of the target compound, as well as any impurities, providing both retention time and mass-to-charge ratio data for comprehensive purity profiling. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
The IR and Raman spectra of this compound are expected to be characterized by several key vibrational modes:
C=O Stretching: The ester carbonyl group will produce a very strong absorption in the IR spectrum, expected around 1715-1730 cm⁻¹, a frequency lowered from a simple saturated ester due to conjugation with the C=C double bond. spectroscopyonline.com
C=C Stretching: The alkene double bond stretch is expected in the 1625-1640 cm⁻¹ region. Aromatic C=C stretching vibrations will appear as a series of bands between 1450 and 1600 cm⁻¹.
C-O Stretching: The molecule contains two distinct C-O single bonds in the ester and ether linkages. These will result in strong IR absorptions in the 1300-1000 cm⁻¹ fingerprint region. The asymmetric C-O-C stretch of the aromatic ether is anticipated around 1240 cm⁻¹, while the ester C-O stretches will also be prominent in this region. spectroscopyonline.comquimicaorganica.org
Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the benzene (B151609) rings will appear in the 900-675 cm⁻¹ region, and their exact positions can help confirm the substitution patterns.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Ester C=O Stretch | 1715-1730 | Very Strong | Medium |
| Alkene C=C Stretch | 1625-1640 | Medium | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| Ether C-O-C Asymmetric Stretch | 1260-1200 | Strong | Weak |
| Ester C-O Stretch | 1300-1100 | Strong | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that promotes electrons from a ground state to a higher energy state. The technique is particularly sensitive to conjugated systems. jackwestin.com
This compound possesses an extensive conjugated system (chromophore) that includes the phenoxy group, the benzene ring, and the α,β-unsaturated ester moiety. This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org As a result, the molecule is expected to absorb UV radiation, corresponding to π → π* electronic transitions. youtube.com
Compared to simpler structures like benzene (λmax ≈ 255 nm) or methyl cinnamate (B1238496) (λmax ≈ 272 nm), the addition of the phenoxy group extends the conjugation, which is predicted to shift the wavelength of maximum absorbance (λmax) to a longer wavelength (a bathochromic shift), likely in the 280-300 nm range. shimadzu.com The high molar absorptivity (ε) associated with this transition would be indicative of the extensive π-system.
Advanced Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for isolating, identifying, and quantifying this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the premier method for assessing the purity of non-volatile or semi-volatile compounds like this compound. A typical approach would involve reverse-phase chromatography.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol allows for the effective separation of the main compound from more polar or less polar impurities.
Detection: A UV detector set at the compound's λmax (predicted to be ~280-300 nm) would provide high sensitivity for quantification. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
|---|---|
| Technique | Reverse-Phase HPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |
| Elution | Gradient (e.g., 50% B to 95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at λmax (~280-300 nm) |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. This compound, as an aromatic ester, is expected to have sufficient volatility and stability for GC analysis without the need for derivatization. libretexts.orglibretexts.org
Stationary Phase: A low to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5, HP-5ms), would be suitable. Elution order generally follows the boiling points of the analytes. libretexts.org
Temperature Program: A temperature-programmed oven is used to ensure the separation of compounds with different boiling points. The analysis would start at a lower temperature to separate any volatile impurities and then ramp to a higher temperature to elute the target compound as a sharp peak. libretexts.org
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantification. Alternatively, coupling the GC to a Mass Spectrometer (MS) provides definitive identification of the compound and any impurities based on their mass spectra.
X-ray Crystallography for Solid-State Structural Determination
As of the current body of scientific literature, a definitive crystal structure for this compound has not been reported. However, X-ray crystallography has been successfully applied to derivatives of this compound, providing valuable insight into the molecular conformation and crystal packing of related structures.
For illustrative purposes, the crystallographic data for (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate, a closely related cinnamate derivative, is presented. This analysis reveals the precise three-dimensional arrangement of atoms in the solid state. In this specific derivative, the C=C double bond adopts an E configuration, and the two aromatic rings (the phenyl group from the cinnamate backbone and the phenoxy group) are positioned nearly perpendicular to each other, with a dihedral angle of 82.8(1)°. The crystal structure is further stabilized by the presence of both intramolecular and intermolecular C—H⋯O hydrogen bonds.
The detailed crystal data and structure refinement parameters for this related derivative are summarized in the tables below.
Interactive Table 1: Crystal Data for (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate
| Parameter | Value |
| Empirical Formula | C₁₈H₁₅BrO₄ |
| Formula Weight (Mᵣ) | 375.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2798 (2) |
| b (Å) | 22.1975 (5) |
| c (Å) | 9.2537 (2) |
| β (°) | 99.857 (2) |
| Volume (V) (ų) | 1675.64 (7) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
Interactive Table 2: Data Refinement for (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate
| Parameter | Value |
| Reflections collected | 11488 |
| Independent reflections | 2938 |
| Rᵢₙₜ | 0.042 |
| Goodness-of-fit (S) | 0.99 |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.116 |
| H-atom treatment | H-atom parameters constrained |
| Δρₘₐₓ (e Å⁻³) | 0.68 |
| Δρₘᵢₙ (e Å⁻³) | -0.53 |
Note: The data presented in Tables 1 and 2 are for the derivative compound (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate and are used to illustrate the type of information obtained from an X-ray crystallography study.
Surface-Sensitive Techniques (e.g., AFM, SIMS) for Thin Film Characterization
The application of surface-sensitive techniques such as Atomic Force Microscopy (AFM) and Secondary Ion Mass Spectrometry (SIMS) is contingent upon the use of a compound in materials research, specifically in the context of thin films, coatings, or surface modifications.
Currently, there is no significant body of research indicating that this compound is utilized in the fabrication of thin films or as a primary component in advanced materials where surface characterization is critical. Consequently, data from techniques like AFM or SIMS for this specific compound are not available in the literature.
Should this compound be investigated for such applications in the future, these techniques would provide the following information:
Atomic Force Microscopy (AFM): This technique would be used to analyze the surface topography of a thin film made from or containing this compound. It could provide detailed, three-dimensional images of the film's surface, yielding data on key parameters such as surface roughness, grain size, and the presence of any defects or domains. This is crucial for understanding how the material deposits and organizes on a substrate.
Secondary Ion Mass Spectrometry (SIMS): This powerful analytical method would be employed to determine the elemental and molecular composition of the film's surface and near-surface region. Time-of-Flight SIMS (ToF-SIMS), in particular, could identify the this compound molecule itself, as well as any fragments, impurities, or contaminants present on the surface with very high sensitivity. It can also be used for depth profiling to understand the distribution of the compound within the film.
Given the lack of application in relevant fields, these characterization methods are not presently applicable to this compound.
Computational and Theoretical Investigations of Methyl 2 Phenoxycinnamate
Quantum Chemical Calculations
Quantum chemical calculations have proven to be an invaluable tool for understanding the molecular properties of Methyl 2-Phenoxycinnamate. These computational methods provide detailed insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine the most stable molecular geometry by finding the global minimum on the potential energy surface. doi.org These calculations provide precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state.
The electronic structure of a molecule dictates its chemical behavior. DFT studies reveal the distribution of electron density, highlighting electron-rich and electron-poor regions within the this compound molecule. This information is crucial for understanding how the molecule will interact with other chemical species.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for 1H and 13C atoms can be performed. These calculated shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure. mdpi.com
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. bas.bg Comparing the computed IR spectrum with the experimental one helps in identifying characteristic functional groups and confirming the structural integrity of the synthesized compound. For example, shifts in the vibrational frequencies of certain bonds upon complexation can indicate their involvement in interactions. bas.bg
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). mdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π → π* and n → π* transitions within the molecule. The theoretical HOMO-LUMO energy gap is also a good indicator of the electronic transitions observed in the UV-Vis spectrum. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bnl.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of this compound and its interactions with other molecules. nih.govmdpi.com
These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or in a biological system. nih.gov Understanding the conformational flexibility is crucial as it can influence the molecule's reactivity and biological activity. MD simulations are also instrumental in studying non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are critical in host-guest complexation and biological recognition processes. bas.bg The stability of such complexes can be assessed over the simulation time. nih.gov
Structure-Reactivity Relationship Modeling
Structure-reactivity relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. libretexts.orgrsc.org For this compound, this involves understanding how modifications to its structure, such as the introduction of different substituent groups on the aromatic rings, would affect its chemical behavior.
Quantitative structure-reactivity relationships (QSRRs) often employ computational descriptors derived from quantum chemical calculations. For instance, the Hammett equation is a classic example used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.orgnih.gov By calculating parameters like electrostatic potentials and orbital energies for a series of related compounds, it is possible to build models that predict their reactivity in various chemical reactions. nih.gov These models are invaluable for designing new molecules with desired reactivity profiles.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products.
The activation energy of a reaction, which determines the reaction rate, can be calculated as the energy difference between the reactants and the transition state. Theoretical investigations can help to distinguish between different possible reaction pathways by comparing their activation barriers. nih.gov For example, in multi-step organic syntheses, understanding the mechanism can help in optimizing reaction conditions to favor the desired product. youtube.com Computational studies can also shed light on the role of catalysts and the nature of reactive intermediates. youtube.com
Cheminformatics Approaches for Analog Design
Cheminformatics plays a pivotal role in modern drug discovery and development by enabling the computational design and screening of novel molecules with desired properties. In the context of this compound, cheminformatics approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, offer a rational and efficient pathway for the design of new analogs with potentially enhanced biological activities. These in silico methods allow for the exploration of the chemical space around a lead compound, prioritizing the synthesis of molecules with a higher probability of success and thereby reducing the time and cost associated with experimental screening.
The fundamental principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This relationship is then used to predict the activity of new, unsynthesized analogs. A typical QSAR workflow for the design of this compound analogs would involve several key steps:
Data Set Assembly: A collection of structurally related analogs of this compound with their corresponding measured biological activities (e.g., inhibitory concentrations) would be compiled.
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, steric, electronic, and topological properties.
Model Development: Statistical methods are employed to build a mathematical model that correlates the molecular descriptors with the biological activity. Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are common techniques used for this purpose. nih.gov
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.govmdpi.com
Virtual Screening and Analog Design: The validated QSAR model is then used to predict the biological activity of a virtual library of novel this compound analogs. This allows researchers to prioritize the synthesis of the most promising candidates.
For instance, a 2D-QSAR study on a series of analogs could identify key molecular properties that are critical for their biological activity. Descriptors such as the electrotopological state index for nitrogen atoms (SssNHE-index), the logarithm of the partition coefficient (slogp), and atom-type E-state indices (T_O_N_1, T_2_Cl_1) have been shown to be important in similar phenolic structures. nih.gov A statistically significant 2D-QSAR model might reveal, for example, that increasing hydrophobicity in a specific region of the molecule could lead to enhanced activity.
Beyond 2D-QSAR, 3D-QSAR methods like k-nearest neighbor molecular field analysis (k-NN MFA) can provide a more detailed understanding of the structure-activity relationship. nih.gov These methods generate steric, hydrophobic, and electrostatic descriptor fields around the aligned molecules, offering insights into the spatial requirements for optimal interaction with a biological target. nih.gov The resulting 3D-QSAR models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity, guiding the rational design of new analogs.
The predictive quality of these models is often evaluated using statistical parameters such as the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the external predictive ability (pred_r²). nih.gov High values for these parameters indicate a robust and predictive QSAR model.
The application of these cheminformatics approaches allows for a systematic exploration of the chemical space around this compound. By understanding the key structural features that govern its biological activity, novel analogs with improved potency and other desired properties can be designed in a more efficient and targeted manner.
Table of Hypothetical QSAR Data for this compound Analogs
| Analog | Structure | SlogP | SssNHE-index | Predicted Activity (pIC50) |
| Analog 1 | [Structure of Analog 1] | 3.2 | 0.85 | 6.5 |
| Analog 2 | [Structure of Analog 2] | 3.5 | 0.92 | 7.1 |
| Analog 3 | [Structure of Analog 3] | 2.9 | 0.78 | 6.2 |
| Analog 4 | [Structure of Analog 4] | 4.1 | 0.88 | 7.8 |
| Analog 5 | [Structure of Analog 5] | 3.8 | 0.95 | 7.5 |
Mechanistic Studies of Environmental and Chemical Degradation Pathways of Methyl 2 Phenoxycinnamate
Photodegradation Mechanisms
Photodegradation is a significant pathway for the breakdown of organic compounds in the environment, initiated by the absorption of light energy. For compounds like Methyl 2-Phenoxycinnamate, which contains chromophoric groups such as the benzene (B151609) ring and the cinnamate (B1238496) double bond, absorption of UV radiation can lead to electronic excitation and subsequent chemical reactions. acs.org
The primary photodegradation mechanisms for aromatic esters like this compound are believed to involve several processes:
Isomerization: A common photochemical reaction for cinnamate esters is the trans-cis isomerization of the carbon-carbon double bond. researchgate.net The trans isomer is generally more thermodynamically stable, but UV irradiation can provide the energy to overcome the rotational barrier, leading to the formation of the cis isomer. This isomerization can alter the compound's physical properties and subsequent reactivity. researchgate.net
Photo-cleavage: The absorbed light energy can be sufficient to cleave the chemical bonds within the molecule. The ester linkage is a potential site for cleavage, which would result in the formation of phenoxycinnamoyl and methoxy (B1213986) radicals. The ether bond of the phenoxy group is another potential cleavage site.
Photo-oxidation: In the presence of oxygen, excited-state this compound can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. mdpi.com These highly reactive species can then attack the molecule, leading to a cascade of oxidative reactions. mdpi.com This can involve hydroxylation of the aromatic rings, cleavage of the double bond, and further degradation into smaller molecules. mdpi.com Studies on related compounds like 2-ethylhexyl 4-methoxycinnamate have shown that photodegradation can lead to the formation of products such as 4-methoxycinnamic acid and 4-methoxyphenol. tandfonline.com
Oxidative Degradation Processes
Oxidative degradation involves the reaction of this compound with environmental oxidants, such as hydroxyl radicals (•OH), which are highly reactive and non-selective. These processes can occur in the atmosphere, water, and soil. The degradation is typically initiated by the abstraction of a hydrogen atom or the addition of an oxidant to an unsaturated site. nih.gov
Key oxidative degradation pathways include:
Aromatic Ring Oxidation: The phenyl and phenoxy rings are susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates. nih.gov These intermediates can undergo further oxidation, potentially leading to ring-opening and the formation of aliphatic carboxylic acids.
Double Bond Oxidation: The carbon-carbon double bond in the cinnamate moiety is a reactive site for oxidants. Oxidation can lead to the formation of epoxides, which can then be hydrolyzed to diols, or direct cleavage of the double bond to form aldehydes and carboxylic acids.
Ester and Ether Bond Attack: While generally more stable, the ester and ether linkages can also be sites of oxidative attack, particularly under aggressive conditions, leading to the breakdown of the molecule into its constituent acid, alcohol, and phenol (B47542) fragments. acs.orgmdpi.com
Studies on the thermo-oxidative degradation of similar ester compounds have shown the formation of a variety of products, including smaller acids and oligomers, indicating complex reaction pathways. nih.gov
Hydrolytic Stability under Varying Environmental Conditions
Hydrolysis is a primary chemical degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond by water. The stability of this compound to hydrolysis is highly dependent on the pH of the surrounding medium. researchgate.net
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule, leading to the cleavage of the ester bond to form 2-Phenoxycinnamic acid and methanol (B129727). The rate of acid-catalyzed hydrolysis is generally proportional to the concentration of hydronium ions. researchgate.net
Neutral Hydrolysis: At neutral pH, the uncatalyzed hydrolysis by water can occur, but it is typically a very slow process for most esters at ambient temperatures.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (high pH), the ester is attacked by the more potent nucleophile, the hydroxide (B78521) ion (OH⁻). This reaction, known as saponification, is typically much faster than acid-catalyzed or neutral hydrolysis. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. mdpi.com The rate is directly proportional to the hydroxide ion concentration.
The half-life of esters can vary significantly with pH. For instance, studies on other esters have shown dramatic decreases in half-life as the pH moves from neutral to alkaline conditions. The presence of organic solvents, such as dimethylsulfoxide (DMSO), has been shown to retard the hydrolysis of some methyl esters compared to purely aqueous solutions. nih.gov
Table 1: Illustrative Hydrolytic Half-Lives of Structurally-Related Antibiotics at 25°C
| Compound | pH 5 | pH 7 | pH 9 |
| Ampicillin | 27 days | 15 days | 6.7 days |
| Cefalotin | 10 days | 8.8 days | 1.4 days |
| Cefoxitin | 21 days | 21 days | 6.6 days |
| Data is illustrative for β-lactam antibiotics and serves to demonstrate the general effect of pH on the stability of compounds with hydrolyzable functional groups. Data sourced from Mitchell et al. (2014). researchgate.net |
Enzymatic Degradation Pathways (e.g., esterase activity)
In biological systems and microbially active environments like soil and sediment, the primary degradation pathway for this compound is expected to be enzymatic hydrolysis. This process is catalyzed by a class of enzymes known as carboxylesterases (EC 3.1.1.1), which includes cinnamoyl esterases. researchgate.net
These enzymes specifically target the ester linkage, catalyzing its cleavage to yield 2-Phenoxycinnamic acid and methanol. researchgate.netmdpi.com This is a crucial step in the microbial metabolism of plant-derived and synthetic aromatic esters, making the carbon accessible to microorganisms for energy and growth. researchgate.net
The activity of these esterases is widespread among bacteria and fungi. researchgate.net The efficiency of enzymatic degradation can be influenced by several factors:
Enzyme Specificity: Different esterases exhibit varying affinities for different substrates. The structure of the acyl group (phenoxycinnamoyl) and the alcohol group (methyl) will influence the rate of hydrolysis.
Environmental Conditions: Enzyme activity is optimal under specific conditions of temperature, pH, and moisture. Deviations from these optimal conditions can significantly reduce the rate of degradation.
Microbial Population: The rate of degradation in the environment is dependent on the presence and abundance of microorganisms that produce the necessary esterases. acs.org
Table 2: Examples of Cinnamoyl Esterases and Their Substrates
| Enzyme Type | Source Organism | Typical Substrates |
| Feruloyl Esterase (FAE) | Aspergillus niger | Methyl ferulate, Methyl p-coumarate |
| Cinnamoyl Esterase | Lactobacillus johnsonii | Ethyl ferulate, Chlorogenic acid |
| Acetylxylan Esterase | Orpinomyces sp. | Acetylated xylooligosaccharides |
| This table provides examples of enzymes capable of hydrolyzing cinnamic acid derivatives, indicating the types of enzymes likely involved in the degradation of this compound. Data sourced from various studies. researchgate.netmdpi.com |
Identification and Analysis of Degradation Products
The degradation of this compound results in the formation of various intermediate and final products, depending on the degradation pathway. The identification of these products is typically performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). researchgate.netcore.ac.uk
Based on the degradation mechanisms described, the following products can be anticipated:
From Hydrolysis/Enzymatic Degradation:
2-Phenoxycinnamic acid: The direct product of ester cleavage.
Methanol: The alcohol portion released from the ester.
From Photodegradation:
cis-Methyl 2-Phenoxycinnamate: The geometric isomer of the parent compound.
Phenol and Methyl Cinnamate derivatives: From cleavage of the ether bond.
Hydroxylated derivatives: Such as Methyl 2-(hydroxyphenoxy)cinnamate, from the attack of ROS on the aromatic rings.
Smaller organic acids and aldehydes: From the oxidative cleavage of the aromatic ring or the double bond.
From Oxidative Degradation:
Phenol and Cinnamic Acid derivatives: Resulting from the breakdown of the core structure.
Benzoic acid and Acetic acid: As potential end-products after extensive oxidation of the aromatic and aliphatic parts of the molecule, by analogy with the degradation of cinnamic acid itself. nih.gov
Table 3: Potential Degradation Products of this compound and Their Origin
| Potential Degradation Product | Likely Degradation Pathway(s) |
| 2-Phenoxycinnamic acid | Hydrolysis, Enzymatic Degradation |
| Methanol | Hydrolysis, Enzymatic Degradation |
| Phenol | Photodegradation, Oxidative Degradation |
| Hydroxylated derivatives | Photodegradation, Oxidative Degradation |
| cis-isomer | Photodegradation |
| Benzoic acid | Oxidative Degradation |
| Acetic acid | Oxidative Degradation |
| This table summarizes the expected degradation products based on known chemical reactions of analogous compounds. |
Kinetic Studies of Degradation Rates
Kinetic studies are essential for quantifying the rate at which a compound degrades under specific conditions, allowing for the prediction of its environmental persistence. mdpi.com The degradation kinetics of this compound would be expected to follow established models for similar compounds.
Photodegradation Kinetics: The photocatalytic degradation of organic pollutants often follows the Langmuir-Hinshelwood model , which relates the initial degradation rate (r₀) to the initial concentration of the pollutant (C₀). mdpi.commdpi.com In many cases, at low pollutant concentrations, this model simplifies to a pseudo-first-order kinetic model , where the natural logarithm of the concentration ratio (ln(C₀/C)) is proportional to time. researchgate.netmdpi.com The rate constant (k) is a measure of the reaction speed.
Hydrolysis Kinetics: The hydrolysis of esters under specific pH and temperature conditions is typically modeled as a pseudo-first-order reaction , as the concentration of water (or H⁺/OH⁻ in catalyzed reactions) remains effectively constant. mdpi.comnih.gov The rate of degradation is then directly proportional to the concentration of the ester. The half-life (t₁/₂) of the compound can be calculated from the first-order rate constant.
Enzymatic Degradation Kinetics: The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten model . redalyc.orgmdpi.com This model relates the reaction rate to the substrate concentration, the maximum reaction rate (Vmax), and the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. At very low substrate concentrations, the reaction approximates first-order kinetics, while at very high (saturating) substrate concentrations, it approaches zero-order kinetics. redalyc.org
The actual rates and rate constants for this compound degradation would need to be determined experimentally, as they are influenced by the specific matrix (water, soil, etc.) and environmental variables.
Table 4: Common Kinetic Models for Degradation Processes
| Degradation Process | Common Kinetic Model | Key Parameters |
| Photocatalysis | Langmuir-Hinshelwood / Pseudo-first-order | Rate constant (k), Adsorption constant (K) |
| Hydrolysis | Pseudo-first-order | Rate constant (k), Half-life (t₁/₂) |
| Enzymatic Hydrolysis | Michaelis-Menten | Maximum rate (Vmax), Michaelis constant (Km) |
| This table outlines the mathematical models frequently used to describe the rates of different degradation pathways. |
Applications and Advanced Material Science Contexts of Methyl 2 Phenoxycinnamate
Role as a Synthetic Intermediate in Complex Organic Synthesis
Methyl 2-phenoxycinnamate is a compound with significant potential as a versatile synthetic intermediate in the field of complex organic synthesis. Its structure, which combines an α,β-unsaturated ester with phenoxy and phenyl substituents, offers multiple reactive sites for constructing elaborate molecular architectures.
Building Block for Multifunctional Molecules
The inherent structure of this compound makes it an ideal scaffold for developing multifunctional molecules. These are compounds designed to possess several distinct chemical or biological functions, a concept of growing importance in drug discovery and materials science. nih.govrsc.org The molecule contains several key features that can be independently or sequentially modified:
The α,β-Unsaturated System: This conjugated system is susceptible to a variety of addition reactions, most notably Michael additions, making it a valuable building block for creating more complex structures. fiveable.meresearchgate.net
The Ester Group: The methyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups like amides, providing a handle for further derivatization. nih.gov
Aromatic Rings: Both the phenoxy and phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functionalities that can tune the molecule's electronic or biological properties.
This combination of reactive sites allows for its use in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse compounds for screening in biological or material applications. nih.gov For instance, the cinnamate (B1238496) core is a known pharmacophore in various bioactive compounds, and by using this compound, this core can be integrated into larger, hybrid molecules with tailored properties. nih.gov
Precursor in Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming transformations occur in a single pot under the same conditions, without isolating intermediates. wikipedia.orgub.edu These reactions are highly efficient and atom-economical, making them powerful tools in modern synthesis. beilstein-journals.org Multicomponent reactions (MCRs), where three or more starting materials combine in a single step, similarly offer rapid access to molecular complexity. rsc.org
The α,β-unsaturated ester moiety in this compound makes it a prime candidate for participation in such reactions. fiveable.me This functional group can act as a Michael acceptor, a critical step that can initiate a cascade sequence. For example, the reaction of methyl cinnamate derivatives with various nucleophiles and electrophiles can lead to highly functionalized products in a single operation. beilstein-journals.orgorganic-chemistry.org A study on the iron-catalyzed carboamination of activated alkenes demonstrated that methyl cinnamate derivatives could be used to generate complex products with high diastereoselectivity through a radical-polar crossover cascade mechanism. beilstein-journals.org Similarly, enzyme-promoted cascade reactions have been developed to synthesize various (E)-α,β-unsaturated esters. researchgate.net
The potential of this compound as a precursor in these advanced synthetic strategies is significant. It can be envisioned as a substrate in reactions designed to rapidly assemble complex heterocyclic or polycyclic frameworks, which are common motifs in natural products and pharmaceuticals.
Table 1: Examples of Cascade Reactions Involving α,β-Unsaturated Esters
| Reaction Type | Description | Potential Product from this compound | Reference |
|---|---|---|---|
| Thiol-Michael-Aldol | A thiol adds to the β-position, and the resulting enolate undergoes an intramolecular aldol (B89426) condensation. | Functionalized thiochromene derivatives. | organic-chemistry.org |
| Radical-Polar Crossover | An alkyl radical adds to the double bond, followed by trapping of the resulting benzylic radical by a polar nucleophile. | Highly substituted amino acid derivatives. | beilstein-journals.org |
| Enzyme-Promoted Esterification/Knoevenagel | An enzyme catalyzes both the formation of the ester and a subsequent condensation reaction. | Complex α,β-unsaturated systems. | researchgate.net |
Integration into Polymer Science and Materials Chemistry
The unique structure of this compound, particularly its polymerizable double bond and bulky aromatic side groups, suggests its potential for significant applications in polymer science and materials chemistry.
Monomer in Polymerization Reactions
This compound can theoretically act as a monomer in addition polymerization reactions. Similar to widely used acrylic monomers like methyl methacrylate (B99206) (MMA), the polymerization would proceed across the carbon-carbon double bond of the cinnamate core, typically via a free-radical mechanism. essentialchemicalindustry.orgnih.gov The polymerization can be carried out using various techniques, including bulk, solution, or emulsion polymerization, each offering different levels of control over the final polymer properties. taylorandfrancis.comnumberanalytics.com
However, the presence of the bulky phenoxy group at the α-position and the phenyl group at the β-position introduces significant steric hindrance. This bulkiness can influence the polymerization process in several ways:
Reaction Rate: Sterically hindered monomers often exhibit slower polymerization rates compared to less bulky counterparts like MMA. mdpi.com Specialized conditions, such as high-shear flow, have been shown to facilitate the polymerization of bulky monomers that are otherwise unreactive. rsc.org
Polymer Structure: The steric hindrance would likely affect the tacticity (stereochemical arrangement) of the resulting polymer chains, which in turn influences the material's physical properties.
Molar Mass: Controlling the molecular weight of polymers derived from bulky monomers can be challenging, though techniques like living polymerization can offer better control. researchgate.netrsc.org
Modulator of Polymer Properties
A more immediate application for this compound is as a co-monomer or an additive to modify the properties of existing polymers. The incorporation of its bulky, aromatic structure into a polymer backbone can impart desirable characteristics.
Thermal Properties: The rigid phenoxy and phenyl groups are expected to increase the glass transition temperature (Tg) of a polymer. acs.orgmdpi.com This is because the bulky side groups restrict the rotational freedom of the polymer chains, requiring more thermal energy for the material to transition from a glassy to a rubbery state. Studies on polyphosphazenes have shown that introducing phenoxy side groups significantly raises the polymer's Tg. acs.orgresearchgate.net
Mechanical Properties: The introduction of bulky side groups can turn a semicrystalline polymer into an amorphous elastomer by disrupting chain packing. acs.org Depending on the concentration, this can enhance properties like elasticity and strain before rupture.
Optical and Surface Properties: The aromatic rings would increase the refractive index of the polymer. Furthermore, phenoxy groups on a polymer surface can influence interactions with other materials, such as liquid crystals, and can be used to control surface energy. mdpi.com Phenoxy-based polymers (polyhydroxy ethers) are noted for their rigidity, thermal stability, and adhesion. mdpi.com
Table 2: Predicted Property Modulation by Incorporating this compound (MPCin) as a Co-monomer
| Property | Base Polymer (e.g., Polystyrene) | Predicted Property of Co-polymer (Polystyrene-co-MPCin) | Rationale | Reference |
|---|---|---|---|---|
| Glass Transition Temp. (Tg) | ~100 °C | Increased | Bulky, rigid phenoxy side groups restrict chain mobility. | acs.orgmdpi.com |
| Thermal Stability | Moderate | Increased | Aromatic structures enhance thermal resistance. | researchgate.netmdpi.com |
| Refractive Index | ~1.59 | Increased | High electron density of aromatic rings increases refractive index. |
| Solubility | Soluble in aromatic/chlorinated solvents | Potentially altered solubility profile | The phenoxy group can affect polymer-solvent interactions. | |
Exploration in Optoelectronic and Functional Materials
The applicability of an organic molecule in optoelectronic devices is fundamentally tied to its electronic properties, which arise from its molecular structure. acs.org While specific experimental data on this compound is limited, its chemical structure contains the necessary features for potential use in functional materials.
The core of this compound features a π-conjugated system. This system involves the delocalization of electrons across the phenyl ring, the carbon-carbon double bond, and the carbonyl group of the ester. The phenoxy group attached to the double bond further extends this conjugation. Such extended π-conjugated systems are the cornerstone of organic optoelectronic materials, as they are responsible for the absorption and emission of light and for charge transport. acs.orgspringernature.com
Based on these structural features, several areas of exploration can be proposed:
Organic Light-Emitting Diodes (OLEDs): Molecules with π-conjugated systems are essential for OLEDs. nih.govbeilstein-journals.org The specific structure of this compound, with its donor-like phenoxy group and acceptor-like cinnamate system, could be investigated for its potential as an emitter or a host material.
UV-Blocking Agents: Cinnamate derivatives are well-known for their ability to absorb UVB radiation, a property that stems from a π-π* electronic transition followed by efficient, non-radiative decay pathways. ntu.edu.sgntu.edu.sg The substitution pattern on the phenoxy and phenyl rings could be tuned to optimize the absorption wavelength and efficiency.
Conductive Polymers: If polymerized, the resulting polymer could have interesting electronic properties. For example, polymers with cinnamate side chains have been shown to be cross-linkable via electron beams to create conductive nanostructures for electronic devices. rsc.org
To fully assess its potential, detailed experimental and theoretical studies would be required. bohrium.com Techniques like cyclic voltammetry could determine its HOMO/LUMO energy levels, while UV-Vis and fluorescence spectroscopy would characterize its optical absorption and emission properties. researchgate.net Computational chemistry offers a powerful tool to predict these properties and guide the design of new functional materials based on the this compound scaffold. ntu.edu.sg
Catalysis and Ligand Design involving Phenoxycinnamate Scaffolds
While direct catalytic applications of this compound are not extensively documented in publicly available research, the constituent parts of its scaffold—the cinnamate ester and the phenoxy group—are well-represented in the fields of catalysis and ligand design. The phenoxycinnamate framework, therefore, presents a unique combination of functionalities that suggests potential for development in these areas. This section will explore the catalytic relevance of the cinnamate moiety and the role of phenoxy-containing scaffolds in ligand design to infer the potential applications of phenoxycinnamate structures.
The cinnamate ester functionality is a versatile substrate in a variety of catalytic transformations. For instance, cinnamate esters are known to participate in enantioselective [2+2] cycloadditions. These reactions can be facilitated by a co-catalytic system involving a chiral Lewis acid and an iridium(III) photocatalyst, which accelerates the transfer of triplet energy to the cinnamate ester. nih.govacs.org This approach allows for the synthesis of chiral cyclobutane (B1203170) natural products. nih.govacs.org Furthermore, the C–H bonds of cinnamate derivatives can be selectively functionalized. Palladium-catalyzed meta-C–H activation of α-substituted cinnamates has been demonstrated using a nitrile directing group, enabling alkenylation, allylation, acetoxylation, and cyanation. rsc.orgnih.gov
The phenoxy group is a common feature in a variety of ligands used in organometallic catalysis. Phenoxy-imine and phenoxy-amidine ligands, for example, are known to coordinate with various metals to form active catalysts for polymerization and oxidation reactions. anr.frjcsp.org.pkpsu.edumdpi.comacs.org The electronic and steric properties of the phenoxy ring can be readily tuned by introducing substituents, which in turn influences the catalytic activity and selectivity of the resulting metal complex. mdpi.com For example, aluminum complexes with phenoxy-imine ligands have been used as catalyst precursors for the ring-opening polymerization of ε-caprolactone. psu.edu Similarly, ruthenium(III) complexes bearing phenoxy-imine Schiff base ligands have shown catalytic activity in the oxidation of cycloalkanes. jcsp.org.pk
The combination of the cinnamate and phenoxy functionalities within a single scaffold, as in this compound, could lead to novel ligands with unique properties. The phenoxy group could act as a coordinating site for a metal center, while the cinnamate portion could either be directly involved in a catalytic transformation or serve to modulate the electronic and steric environment of the catalyst. The development of chiral phenoxycinnamate-based ligands could also be a promising avenue for asymmetric catalysis.
Below are tables summarizing catalytic reactions involving cinnamate esters and the use of phenoxy-containing ligands in catalysis, based on existing research.
Table 1: Catalytic Applications of Cinnamate Ester Derivatives
| Substrate | Catalyst System | Reaction Type | Product | Reference(s) |
|---|---|---|---|---|
| Simple Cinnamate Esters | Ir(ppy)₂(dtbbpy) / Chiral Oxazaborolidine | Enantioselective [2+2] Cycloaddition | Chiral Cyclobutanes | nih.govacs.org |
| α-Substituted Cinnamates | Pd(OAc)₂ / Ac-Gly-OH / AgOAc | meta-C–H Alkenylation | meta-Alkenylated Cinnamates | rsc.orgnih.gov |
| Cinnamic Acids | B(C₆F₅)₃ | Fischer Esterification | Methyl Cinnamates | beilstein-journals.org |
| Cinnamyl Alcohols | Pd-colloids / Ag₂O | Oxidative Esterification | Cinnamate Esters | nih.gov |
| Cinnamaldehyde | N-Heterocyclic Carbene (NHC) | Oxidative Esterification | Benzyl Cinnamate | nih.gov |
Interactive Data Table 1: Catalytic Applications of Cinnamate Ester Derivatives
Table 2: Phenoxy-Containing Ligands in Catalysis
| Ligand Type | Metal | Reaction Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Phenoxy-imine | Aluminum | Ring-Opening Polymerization of ε-caprolactone | Catalytic activity influenced by imino substituent. | psu.edu |
| Phenoxy-imine | Ruthenium(III) | Cycloalkane Oxidation | High substrate conversion in epoxidation of cyclohexane. | jcsp.org.pk |
| Phenoxy-imine | Titanium | Ethylene Polymerization | Substituents on phenoxy-imine and cyclopentadienyl (B1206354) ligands affect catalytic activity. | acs.org |
| Phenoxy-amidine | Group 2-4 Metals | Olefin Polymerization and Hydrophosphination | Proposed as more robust alternatives to phenoxy-imines. | anr.fr |
Interactive Data Table 2: Phenoxy-Containing Ligands in Catalysis
Future Research Directions and Emerging Paradigms
Development of Novel Asymmetric Synthetic Routes
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For phenoxycinnamates, achieving high stereoselectivity remains a significant objective. Future research will likely concentrate on developing novel asymmetric synthetic strategies to control the geometry of the double bond and any chiral centers within the molecule.
Key areas of investigation include:
Chiral Catalysis: The development of new chiral catalysts, including transition-metal complexes and organocatalysts, is paramount. For instance, novel Brønsted acid or base catalysts could facilitate enantioselective additions to the cinnamate (B1238496) core. tandfonline.comacs.orgacs.org Research into chiral squaramide catalysts, which have shown success in other asymmetric transformations, could be a promising avenue. tandfonline.com
Substrate-Controlled Synthesis: The use of chiral auxiliaries attached to the cinnamate or phenoxy moiety can direct the stereochemical outcome of subsequent reactions. An effective chiral auxiliary, such as [(1R)-exo]-3-exo-(diphenylmethyl)borneol, has been used for the stereoselective hydrocoupling of cinnamates via electroreduction, a strategy that could be adapted for phenoxycinnamate derivatives. nih.gov
Enantioselective Reactions: Exploring reactions like asymmetric dihydroxylation, epoxidation, or conjugate additions to the α,β-unsaturated system will be crucial. The development of methods for stereospecific dehydration of α-substituted-β-hydroxyphenylpropiolate precursors presents another viable route to stereochemically defined cinnamates. researchgate.net
A comparison of potential asymmetric strategies is presented in Table 1.
| Asymmetric Strategy | Potential Catalyst/Reagent | Anticipated Advantage | Key Challenge |
|---|---|---|---|
| Organocatalytic Diels-Alder Reaction | Chiral Amines, SPINOL-derived phosphoric acid | High enantioselectivity, metal-free conditions. acs.org | Limited diene scope, potential for side reactions. |
| Transition-Metal Catalysis | Chiral Rhodium or Palladium complexes | High turnover numbers, broad substrate scope. | Metal contamination in the final product, ligand synthesis. |
| Chiral Auxiliary-Mediated Synthesis | Camphor-derived auxiliaries | Predictable stereochemical outcome, high diastereoselectivity. nih.gov | Requires additional steps for auxiliary attachment and removal. |
| Biocatalytic Reduction | Ene-reductases (ENEs) | High stereoselectivity, mild reaction conditions. matthey.com | Enzyme stability and substrate specificity. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Property Prediction
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical research is conducted. researchgate.net For Methyl 2-Phenoxycinnamate, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization. ijsetpub.com
Reaction Prediction and Retrosynthesis: AI algorithms, particularly those based on neural machine translation and graph neural networks, can predict the outcomes of unknown reactions and propose novel synthetic routes. aiche.orgengineering.org.cn By training models on vast datasets of known chemical transformations, these tools can identify the most efficient pathways to synthesize complex phenoxycinnamate derivatives, saving significant time and resources compared to traditional experimental screening. researchgate.netengineering.org.cn While purely data-driven AI has limitations, hybrid approaches that combine AI with expert chemical knowledge are emerging as a more feasible strategy for complex molecules. chemistryviews.org
Property Prediction: Machine learning models can be trained to predict a wide range of molecular properties, from physicochemical characteristics (e.g., solubility, melting point) to biological activities. arxiv.orgrsc.org For instance, ML models have been successfully used to predict the hydrolysis rates of esters and the yields of catalytic hydrogenation reactions. researchgate.netcam.ac.ukrsc.org This predictive capability allows for the high-throughput virtual screening of thousands of potential phenoxycinnamate analogs to identify candidates with desired properties for specific applications, such as new materials or therapeutic agents. arxiv.org
| AI/ML Application | Specific Tool/Technique | Potential Impact on Phenoxycinnamate Research |
|---|---|---|
| Reaction Outcome Prediction | Neural Machine Translation Models | Rapidly predicts products and yields for novel reaction conditions. aiche.org |
| Retrosynthetic Analysis | Graph Neural Networks, Deep Reinforcement Learning | Suggests efficient, multi-step synthetic pathways to target molecules. engineering.org.cn |
| Physicochemical Property Prediction | Gaussian Processes, Autoencoders | Estimates properties like solubility, stability, and dielectric constant for virtual screening. arxiv.orgresearchgate.net |
| Biological Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Identifies potential therapeutic applications by correlating structure with bioactivity. |
Exploration of Sustainable and Biocatalytic Transformations
In line with the principles of green chemistry, future research will increasingly focus on sustainable methods for the synthesis and transformation of phenoxycinnamates. Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. unife.it
Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze esterification reactions under mild conditions. researchgate.net Developing lipase-catalyzed routes for the synthesis of this compound from the corresponding acid and methanol (B129727) could offer a greener process. Furthermore, enzymes like ene-reductases (ENEs) can perform asymmetric reductions of the C=C double bond, providing a biocatalytic route to chiral saturated derivatives. matthey.com
Biocatalytic Derivatization: Oxidoreductive enzymes, such as laccases and peroxidases produced by white-rot fungi, are capable of transforming phenolic compounds. tandfonline.com These enzymes could be used to modify the phenoxy ring of this compound, introducing hydroxyl groups or other functionalities to create novel derivatives with altered properties. nih.govtandfonline.com
Immobilization and Process Optimization: A key to making biocatalysis industrially viable is the ability to reuse the enzyme. Immobilizing enzymes on solid supports can enhance their stability and simplify product purification. frontiersin.org Research into optimizing reaction media and conditions for these enzymatic transformations will be crucial for developing scalable and cost-effective processes.
Advanced In-Situ Spectroscopic Monitoring of Reactions
A detailed understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential for optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow for real-time analysis of a reaction mixture as it evolves, providing a wealth of data that is inaccessible through traditional offline analysis. mt.com
Real-Time Monitoring Techniques: Technologies such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products. spectroscopyonline.comrsc.orgrsc.org For the synthesis of this compound, in-situ FTIR could track the disappearance of the carboxylic acid and the appearance of the ester carbonyl peak, providing precise information on reaction rates and endpoints. nih.govresearchgate.net
Mechanistic Insights: By identifying and tracking the concentration of short-lived intermediates, these techniques can help elucidate complex reaction mechanisms. indiascienceandtechnology.gov.in For example, a self-optimizing reactor system using real-time in-line NMR has been demonstrated for optimizing catalytic organic reactions, a platform that could be adapted for phenoxycinnamate synthesis. rsc.org This deep mechanistic understanding enables more rational process development and troubleshooting.
Process Analytical Technology (PAT): The integration of real-time monitoring is a cornerstone of PAT, a framework for designing, analyzing, and controlling manufacturing processes. chemrxiv.org Applying PAT to the synthesis of phenoxycinnamates can lead to improved yield, purity, and process robustness, while reducing waste and experimental time. chemrxiv.org
Design of Next-Generation Materials Utilizing Phenoxycinnamate Structures
The structural features of phenoxycinnamates—a rigid aromatic system, a reactive double bond, and an ester group—make them attractive building blocks for the creation of advanced functional materials. rsc.org
Bio-based Polymers: Cinnamic acid and its derivatives are recognized as valuable renewable resources for polymer synthesis. rsc.org The phenoxycinnamate scaffold can be incorporated into polyesters, polyamides, or other polymers through polymerization of the double bond or reactions involving the ester and aromatic functionalities. These bio-based polymers could find applications as engineering plastics or in biomedical fields, such as for drug delivery systems or shape-memory materials. rsc.orgtypeset.io
Functional Materials: The cinnamate moiety is photo-responsive, undergoing [2+2] cycloaddition upon exposure to UV light. This property can be exploited to create photo-crosslinkable polymers and materials. The phenoxy group can be functionalized to tune the material's properties, such as its thermal stability, solubility, or interaction with biological systems. This could lead to the development of novel photoresists, adhesives, or smart materials that respond to external stimuli.
Hybrid Molecules: The phenoxycinnamate structure can serve as a scaffold for creating hybrid molecules with tailored biological activities. ugm.ac.id By combining the phenoxycinnamate core with other pharmacophores, it is possible to design new compounds for applications in cosmetics or as multifunctional therapeutic agents. mdpi.commdpi.com Research has shown that cinnamic acid derivatives can be hybridized with other active compounds to enhance anticancer or anti-inflammatory properties. ugm.ac.id
The potential applications of these next-generation materials are summarized in Table 3.
| Material Class | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|
| Photo-crosslinkable Polymers | C=C double bond | Photoresists, negative-tone imaging, smart coatings | mdpi.com |
| Biodegradable Polyesters | Ester linkage, aromatic rings | Drug delivery systems, sustainable packaging, tissue engineering scaffolds | rsc.orgsemanticscholar.org |
| Functionalized Bioplastics | Phenoxy group | High-performance engineering plastics, materials with enhanced thermal stability | rsc.org |
| Hybrid Bioactive Molecules | Entire phenoxycinnamate scaffold | Multitarget drugs, advanced cosmetic ingredients | ugm.ac.idmdpi.com |
Q & A
Basic Research Questions
Q. What are the key parameters to optimize in the synthesis of Methyl 2-Phenoxycinnamate, and how can researchers ensure reproducibility?
- Methodological Guidance :
- Reaction Conditions : Monitor temperature (±0.5°C precision), solvent purity (HPLC-grade), and catalyst-to-substrate molar ratios (e.g., 1:1.2) .
- Characterization : Use NMR (¹H/¹³C) and FTIR to confirm esterification and aromatic substitution. Report chemical shifts (δ) to two decimal places and specify solvent (e.g., CDCl₃) .
- Reproducibility : Document batch-specific variations (e.g., stirring speed, inert gas flow rate) and use internal standards (e.g., TMS) for spectral calibration .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Guidance :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .
- Waste Disposal : Segregate organic waste and consult local regulations for hazardous material disposal. Partner with certified waste management services for neutralization .
- Emergency Protocols : Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and keep antidotes (e.g., activated charcoal) accessible .
Q. Which analytical techniques are most reliable for quantifying this compound purity?
- Methodological Guidance :
- HPLC : Use a C18 column, UV detection at 254 nm, and acetonitrile/water (70:30 v/v) mobile phase. Report retention times with ±0.1 min precision .
- Melting Point : Determine via differential scanning calorimetry (DSC) and report range (e.g., 85–87°C) with instrument calibration details .
- Mass Spectrometry : Use ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 255.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Guidance :
- Experimental Design : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests (p < 0.05) to compare IC₅₀ values. Report confidence intervals and effect sizes .
- Meta-Analysis : Aggregate data from peer-reviewed studies using platforms like PubChem or Reaxys, noting batch-to-batch variability in compound sourcing .
Q. What strategies are effective for studying the photostability of this compound under UV exposure?
- Methodological Guidance :
- Accelerated Aging Tests : Expose samples to UV light (λ = 365 nm, 10 mW/cm²) and monitor degradation via HPLC every 24 hours. Use quartz cuvettes to avoid UV absorption artifacts .
- Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (k). Validate with Arrhenius plots at multiple temperatures (25–40°C) .
- Byproduct Identification : Use LC-MS/MS to characterize degradation products and propose fragmentation pathways .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Guidance :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., COX-2 enzyme) and optimize ligand protonation states at physiological pH .
- MD Simulations : Run 100-ns trajectories in GROMACS with CHARMM36 force fields. Analyze binding free energy (ΔG) using MM/PBSA .
- Validation : Cross-reference computational results with SPR (surface plasmon resonance) binding assays to confirm K_d values .
Data Presentation Guidelines
- Figures : Use color-coded spectra (NMR/FTIR) with labeled peaks. Avoid overcrowding; highlight key functional groups (e.g., ester C=O at ~1700 cm⁻¹) .
- Tables : Report yields (±0.1%), melting points (±0.5°C), and HPLC retention times in a three-column format. Use footnotes for instrument models (e.g., Agilent 1260 Infinity II) .
- Statistical Reporting : Specify software (e.g., GraphPad Prism) and tests used. For p-values, use superscripts (e.g., p < 0.05*) with asterisks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
